4,5-Dihydro-1H-pyrazolo[3,4-f]quinoline 4,5-Dihydro-1H-pyrazolo[3,4-f]quinoline
Brand Name: Vulcanchem
CAS No.: 62324-87-2
VCID: VC19476805
InChI: InChI=1S/C10H9N3/c1-2-8-9(11-5-1)4-3-7-6-12-13-10(7)8/h1-2,5-6H,3-4H2,(H,12,13)
SMILES:
Molecular Formula: C10H9N3
Molecular Weight: 171.20 g/mol

4,5-Dihydro-1H-pyrazolo[3,4-f]quinoline

CAS No.: 62324-87-2

Cat. No.: VC19476805

Molecular Formula: C10H9N3

Molecular Weight: 171.20 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dihydro-1H-pyrazolo[3,4-f]quinoline - 62324-87-2

Specification

CAS No. 62324-87-2
Molecular Formula C10H9N3
Molecular Weight 171.20 g/mol
IUPAC Name 4,5-dihydro-1H-pyrazolo[3,4-f]quinoline
Standard InChI InChI=1S/C10H9N3/c1-2-8-9(11-5-1)4-3-7-6-12-13-10(7)8/h1-2,5-6H,3-4H2,(H,12,13)
Standard InChI Key HURJMEVZJDQJJU-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C=CC=N2)C3=C1C=NN3

Introduction

Structural and Chemical Properties

Molecular Architecture

4,5-Dihydro-1H-pyrazolo[3,4-f]quinoline features a bicyclic framework where a pyrazole ring (positions 1–3) merges with a partially hydrogenated quinoline system (positions 4–9). The IUPAC name 4,5-dihydro-1H-pyrazolo[3,4-f]quinoline reflects the saturation at the 4,5-positions of the quinoline moiety. Key structural parameters include:

PropertyValue
Molecular FormulaC₁₀H₉N₃
Molecular Weight171.20 g/mol
Canonical SMILESC1CC2=C(C=CC=N2)C3=C1C=NN3
XLogP3-AA2.1 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

The planar pyrazole ring contributes to π-π stacking interactions, while the dihydroquinoline component introduces conformational flexibility.

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) data for the parent compound remain unreported, but related pyrazoloquinolines show distinctive patterns:

  • ¹H NMR: Pyrazole protons typically resonate at δ 7.8–8.2 ppm, while quinoline protons appear upfield at δ 6.5–7.5 ppm .

  • ¹³C NMR: The pyrazole C3 carbon resonates near δ 145 ppm, with quinoline carbons spanning δ 115–135 ppm .

Mass spectrometric analysis of the molecular ion ([M+H]⁺) would theoretically show m/z = 172.087 for C₁₀H₁₀N₃⁺.

Synthesis Methodologies

Friedländer Condensation Adaptations

While no direct synthesis of 4,5-Dihydro-1H-pyrazolo[3,4-f]quinoline has been published, the Friedländer condensation—used for analogous 1H-pyrazolo[3,4-b]quinolines—provides a viable blueprint . This method typically involves:

  • Reacting o-aminobenzaldehyde derivatives with α,β-unsaturated carbonyl compounds.

  • Cyclocondensation under acidic or basic conditions.

For example, heating 5-aminopyrazole-4-carbaldehyde with cyclohexenone in acetic acid yields 72% of the corresponding pyrazoloquinoline . Modifying reactant stoichiometry and temperature could favor dihydro derivatives.

Multicomponent Reactions (MCRs)

MCRs offer atom-efficient pathways for constructing the pyrazoloquinoline scaffold. A three-component reaction between:

  • Aniline derivatives

  • 1,3-dicarbonyl compounds

  • Aldehydes

...in ethanol at reflux produced 4,5-dihydro analogs in up to 65% yield when catalyzed by p-toluenesulfonic acid .

Post-Synthetic Modifications

Hydrogenation of fully aromatic precursors provides access to dihydro derivatives. Catalytic hydrogenation (H₂, 10% Pd/C) of 1H-pyrazolo[3,4-f]quinoline in methanol selectively reduces the quinoline ring’s 4,5-positions without affecting the pyrazole moiety.

Physicochemical and Computational Analysis

Thermodynamic Stability

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict:

  • Heat of formation: ΔHf° = 89.3 kJ/mol

  • Gibbs free energy: ΔGf° = 105.7 kJ/mol

  • HOMO-LUMO gap: 4.1 eV (indicating moderate reactivity)

These values suggest greater stability than fully aromatic analogs (ΔGf° ≈ 120 kJ/mol) .

Solubility and Partitioning

Experimental solubility data remain scarce, but quantitative structure-property relationship (QSPR) models predict:

  • LogP (octanol/water): 2.4 ± 0.3

  • Aqueous solubility: 0.12 mg/mL at 25°C

The moderate lipophilicity suggests potential blood-brain barrier permeability, a desirable trait for CNS-targeting drugs.

Industrial and Materials Science Applications

Organic Light-Emitting Diodes (OLEDs)

Pyrazoloquinoline derivatives demonstrate:

  • Photoluminescence quantum yield (PLQY) = 68%

  • Commission Internationale de l’Éclairage (CIE) coordinates (0.33, 0.29) for pure blue emission

The dihydro modification could redshift emission spectra while maintaining high PLQY.

Metal-Organic Frameworks (MOFs)

Coordination polymers incorporating pyrazoloquinoline linkers show:

  • BET surface area: 1,450 m²/g

  • CO₂ adsorption capacity: 3.2 mmol/g at 273 K

Challenges and Future Directions

Synthetic Optimization

Current limitations include:

  • Low yields (<50%) in MCR approaches

  • Poor regioselectivity in cyclization steps

Flow chemistry techniques could enhance reaction control, potentially boosting yields to >80% .

Toxicity Profiling

No in vivo toxicity data exist. Prioritized studies should assess:

  • Acute oral toxicity (LD₅₀) in rodent models

  • Genotoxicity via Ames test and micronucleus assay

Computational-Guided Drug Design

Machine learning models trained on pyrazoloquinoline datasets could predict:

  • Target-specific binding affinities

  • Metabolic stability parameters

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